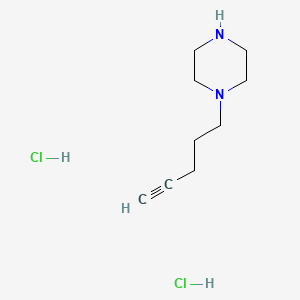
1-(Pent-4-yn-1-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pent-4-yn-1-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Pent-4-yn-1-yl)piperazine dihydrochloride typically involves the reaction of piperazine with pent-4-yn-1-yl halides under specific conditions. One common method involves the use of piperazine and pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Pent-4-yn-1-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Pent-4-yn-1-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Pent-4-yn-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(Pent-4-yn-1-yl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
1-(4-Methylphenyl)piperazine: Used in the study of serotonin receptors and as a precursor in the synthesis of other compounds.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other piperazine derivatives .
Eigenschaften
Molekularformel |
C9H18Cl2N2 |
|---|---|
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
1-pent-4-ynylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-3-4-7-11-8-5-10-6-9-11;;/h1,10H,3-9H2;2*1H |
InChI-Schlüssel |
ANQVEACJYAFIJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCN1CCNCC1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



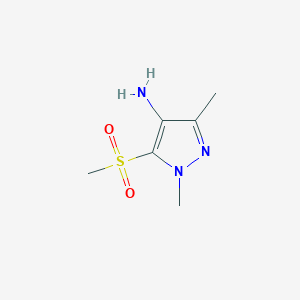
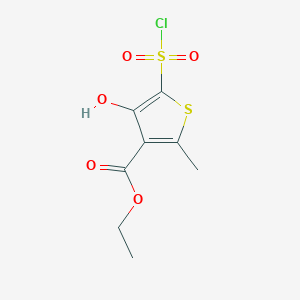
![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)


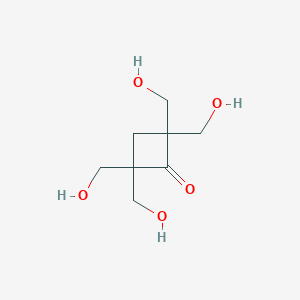
![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)

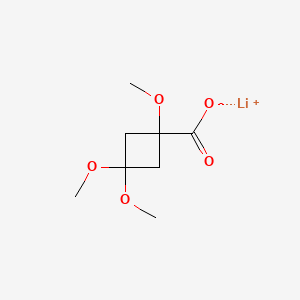
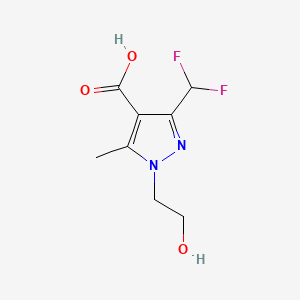

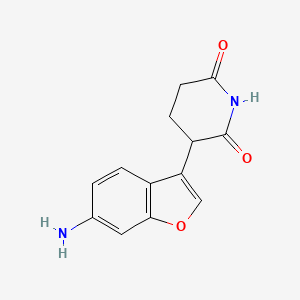
![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)
